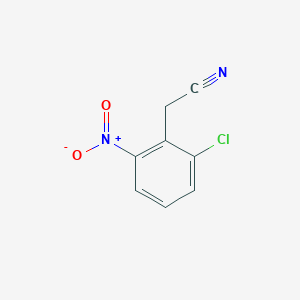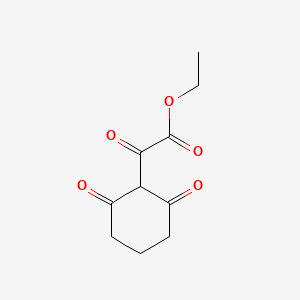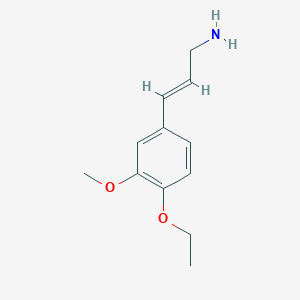
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-chloro-3-(trifluoromethyl)phenyl]acetaldehyde is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an aldehyde functional group attached to a benzene ring
Méthodes De Préparation
One common synthetic route involves the trifluoromethylation of a suitable precursor, such as 4-chloro-3-nitrobenzaldehyde, followed by reduction to the corresponding amine and subsequent oxidation to the aldehyde . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-[4-chloro-3-(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The aldehyde group can undergo addition reactions with nucleophiles, such as Grignard reagents, to form secondary alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[4-chloro-3-(trifluoromethyl)phenyl]acetaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 2-[4-chloro-3-(trifluoromethyl)phenyl]acetaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its efficacy and bioavailability .
Comparaison Avec Des Composés Similaires
2-[4-chloro-3-(trifluoromethyl)phenyl]acetaldehyde can be compared with other similar compounds, such as:
4-chloro-3-(trifluoromethyl)phenyl isocyanate: This compound contains an isocyanate group instead of an aldehyde group and is used in the synthesis of urethanes and other polymers.
4-chloro-2-(trifluoromethyl)aniline: This compound contains an amino group instead of an aldehyde group and is used in the synthesis of dyes and pigments.
Sorafenib Related Compound H: This compound contains a urea group and is used as a reference standard in pharmaceutical research.
Propriétés
Formule moléculaire |
C9H6ClF3O |
|---|---|
Poids moléculaire |
222.59 g/mol |
Nom IUPAC |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6ClF3O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,4-5H,3H2 |
Clé InChI |
GLMYVNCUYFLMMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)


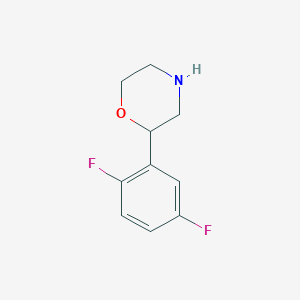
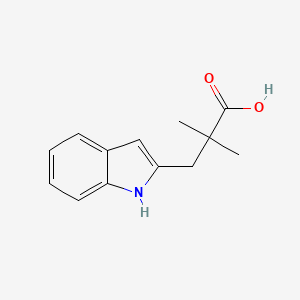
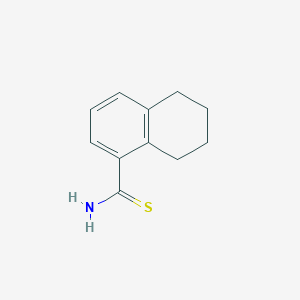



![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)

